molecular formula C15H12N2O3 B11511219 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol

2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol

Cat. No.: B11511219
M. Wt: 268.27 g/mol
InChI Key: OAIKPLCTHZYOSD-UHFFFAOYSA-N
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Description

2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a phenol group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-methoxybenzohydrazide with salicylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases or interact with DNA to prevent the proliferation of cancer cells. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol
  • 2-[5-(3-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl]phenol
  • 2-[5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]phenol

Uniqueness

2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol is unique due to the presence of both a methoxy group and a phenol group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance its lipophilicity, while the phenol group can participate in hydrogen bonding and other interactions.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenol

InChI

InChI=1S/C15H12N2O3/c1-19-11-6-4-5-10(9-11)14-16-17-15(20-14)12-7-2-3-8-13(12)18/h2-9,18H,1H3

InChI Key

OAIKPLCTHZYOSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3O

Origin of Product

United States

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